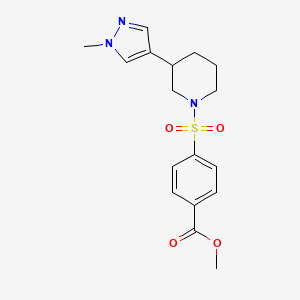

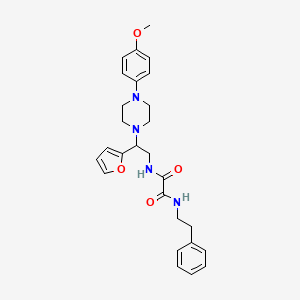

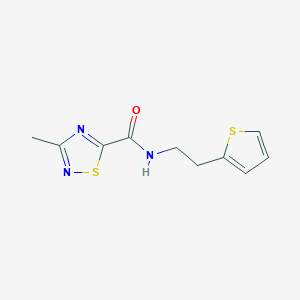

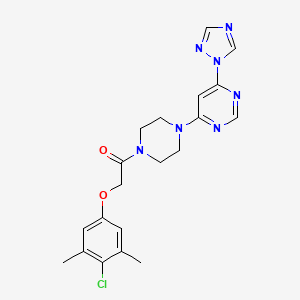

3-methyl-N-(2-(thiophen-2-yl)ethyl)-1,2,4-thiadiazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-methyl-N-(2-(thiophen-2-yl)ethyl)-1,2,4-thiadiazole-5-carboxamide” is a complex organic molecule. It contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom . The compound also contains a 1,2,4-thiadiazole ring, which is a type of heterocyclic compound. The “3-methyl” and “N-(2-(thiophen-2-yl)ethyl)” parts refer to the substituents on the thiadiazole ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not available from the search results. These properties would include characteristics such as melting point, boiling point, density, and solubility .Aplicaciones Científicas De Investigación

Antimicrobial and Anticancer Activities

The compound 3-methyl-N-(2-(thiophen-2-yl)ethyl)-1,2,4-thiadiazole-5-carboxamide, as part of the broader family of 1,2,4-thiadiazole derivatives, has been extensively studied for its biological activities. Research has focused on the synthesis of various derivatives incorporating thiadiazole and thiazole moieties due to their potent antimicrobial and anticancer activities. For instance, derivatives have been synthesized that displayed significant antimicrobial activity against various test microorganisms, including antiurease and antilipase activities (Başoğlu et al., 2013). Another study highlighted the anticancer potential of thiazole and thiadiazole derivatives, where novel pharmacophores containing the thiazole moiety were synthesized and showed potent anticancer activities against Hepatocellular carcinoma cell line (HepG-2) (Gomha et al., 2017).

Molluscicidal Properties

In addition to antimicrobial and anticancer activities, certain thiazolo[5,4-d]pyrimidines, which are structurally related to the thiadiazole derivatives, have shown molluscicidal properties. These properties are particularly relevant in the context of controlling snail populations that act as intermediate hosts for schistosomiasis (El-bayouki & Basyouni, 1988).

Synthesis and Characterization

The synthesis and characterization of thiadiazole derivatives have been a key area of research, with various methods being employed to create and analyze new compounds with potential biological activities. One approach involved microwave-assisted synthesis, leading to the creation of compounds with significant biological activities, including antimicrobial and anticancer properties (Başoğlu et al., 2013). Another study focused on the facile access and evaluation of novel thiazole and thiadiazole derivatives, emphasizing their synthesis and potential as anticancer agents (Gomha et al., 2017).

Mecanismo De Acción

Propiedades

IUPAC Name |

3-methyl-N-(2-thiophen-2-ylethyl)-1,2,4-thiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3OS2/c1-7-12-10(16-13-7)9(14)11-5-4-8-3-2-6-15-8/h2-3,6H,4-5H2,1H3,(H,11,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVSKDWMJPOWQKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=N1)C(=O)NCCC2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![rac-2-tert-butyl1-ethyl(1R,3aS,6aR)-4-oxo-octahydrocyclopenta[c]pyrrole-1,2-dicarboxylate](/img/structure/B2692488.png)

![N-(2-(4-(propylamino)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2692489.png)

![N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}-3-fluoro-4-methoxybenzene-1-sulfonamide](/img/structure/B2692490.png)

![4-[3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propyl]morpholine](/img/structure/B2692494.png)

![6-Isobutyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione](/img/structure/B2692497.png)

![N-(2-ethoxyphenyl)-2-[3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2692503.png)

![3-{[1-(3,4-dimethylphenyl)-1-oxopropan-2-yl]sulfanyl}-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2692508.png)